molecular formula C21H21NO2S B2931920 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide CAS No. 1203171-95-2

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide

Cat. No.: B2931920
CAS No.: 1203171-95-2
M. Wt: 351.46
InChI Key: ZQXHBMVPHNNJHO-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxane ring, and a naphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the oxane ring, and the final coupling with the naphthalene carboxamide group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

    Catalysts: Palladium, platinum

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, amines

    Substitution Products: Halogenated thiophenes, organometallic derivatives

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide is unique due to its combination of thiophene, oxane, and naphthalene carboxamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of applications in various fields .

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c23-20(18-8-7-16-4-1-2-5-17(16)14-18)22-15-21(9-11-24-12-10-21)19-6-3-13-25-19/h1-8,13-14H,9-12,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXHBMVPHNNJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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